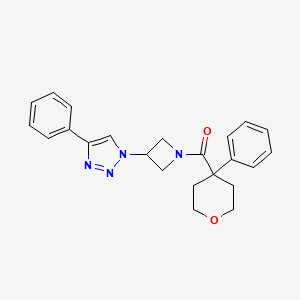
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule. It contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a tetrahydropyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The azetidine ring is a four-membered ring containing one nitrogen atom and three carbon atoms. The tetrahydropyran ring is a six-membered ring containing one oxygen atom and five carbon atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The 1,2,3-triazole ring could potentially participate in nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions . The azetidine ring could potentially undergo ring-opening reactions under acidic or basic conditions . The tetrahydropyran ring could potentially undergo oxidation or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups . For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s polarity and improve its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Anticoronavirus and Antitumoral Activity
Compounds with triazole and related structures have been synthesized and tested for their antiviral and antitumoral activities. For instance, a study by Jilloju et al. (2021) focused on the discovery of derivatives with promising in vitro anticoronavirus and antitumoral activity, showcasing the potential of these compounds in therapeutic applications (Jilloju et al., 2021).
Antimicrobial Activity
Azetidine and triazole derivatives have also been explored for their antimicrobial properties. Kumar et al. (2012) synthesized a series of compounds that exhibited good antimicrobial activity comparable to standard drugs, highlighting the potential of such structures in combating infectious diseases (Kumar et al., 2012).
Liquid Crystal Properties
The structural features of triazole derivatives have been studied for their liquid crystal properties. Zhao et al. (2013) synthesized and characterized a series of compounds showing liquid crystal behaviors, indicating the potential for these molecules in materials science applications (Zhao et al., 2013).
Catalytic Applications
Triazole-based structures have been utilized as ligands in catalysis, as demonstrated by Ozcubukcu et al. (2009), where a tris(triazolyl)methanol-Cu(I) complex was prepared and used as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
Eigenschaften
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(23(11-13-29-14-12-23)19-9-5-2-6-10-19)26-15-20(16-26)27-17-21(24-25-27)18-7-3-1-4-8-18/h1-10,17,20H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOLTPOPEUEMAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
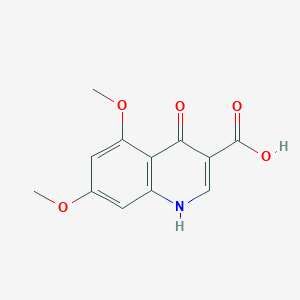
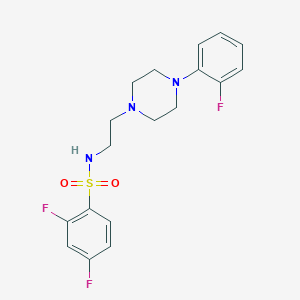
![N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2365897.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2365899.png)
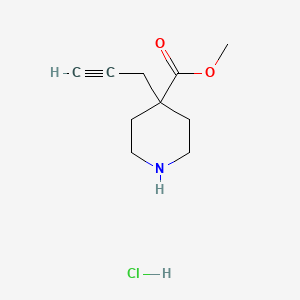

![(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2365905.png)
![1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate](/img/structure/B2365906.png)
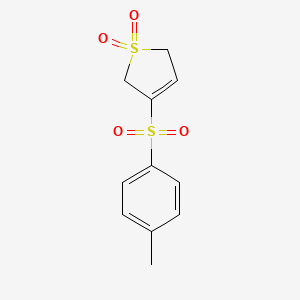

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2365912.png)

![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365914.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2365916.png)
